molecular formula C16H20Cl3NO10 B017360 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate CAS No. 74808-10-9

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate

Cat. No. B017360
CAS RN: 74808-10-9
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-RKQHYHRCSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate and its derivatives involves multiple steps, including the reaction of specific glucopyranose derivatives with trichloroacetimidate. For instance, Blatter and Jacquinet (1996) described the stereocontrolled synthesis of hyaluronic acid-related saccharides using a trichloroacetimidate derivative, showcasing the method's efficiency in forming glycosidic bonds with high stereoselectivity (Blatter & Jacquinet, 1996).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied through various analytical techniques. The synthesis and structural analysis by Khokhlov et al. (1981) of tetra-O-acetyl-β-D-glucopyranosyl esters highlight the stereospecificity of reactions involving this compound, which is crucial for understanding its chemical behavior and applications in synthesis (Khokhlov et al., 1981).

Chemical Reactions and Properties

The reactivity of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate in forming glycosidic bonds is well-documented. Mehta and Pinto (1992) explored its glycosylation potential, demonstrating its effectiveness in forming disaccharides, which underscores its utility in synthesizing complex sugar molecules (Mehta & Pinto, 1992).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a vital role in its application in organic synthesis. The study by Hayes et al. (2013) on the polymorphism of a related glycoside donor provides insight into how different crystalline forms can affect its reactivity and stability (Hayes et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with various functional groups and stability under different conditions, is essential for applying this compound in synthetic chemistry. The work by Lemieux and Huber (1953) on the interconversion of chloroacetyl derivatives offers valuable information on the chemical versatility and reactivity of this compound's derivatives (Lemieux & Huber, 1953).

Scientific Research Applications

Organic Chemistry

  • Application : “2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate” is used in the synthesis of various compounds .
  • Method : The compound is used in reactions with different monosaccharide peresters as well as 2,3,4,6-tetra- O -acyl methyl glucosides .
  • Results : The results of these reactions contribute to the deacylation of glucose, mannose, and galactose peresters, as well as the dealkylation of acylated methyl α-D-glucosides .

Biochemistry

  • Application : It is used as a chiral reagent for the resolution of amino acid derivatives .
  • Method : The compound may be used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
  • Results : The results of these procedures allow for the separation and identification of different amino acid enantiomers .

Phytochemistry

  • Application : It is used in the synthesis of esters of acids with phytohormonal activity .
  • Method : The compound reacts with tetralkylammonium salts of 4-amino-3,5,7-trichloropicolinic, 2,4-dichlorophenoxyacetic, and β-indolylacetic acids to synthesize 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl esters .
  • Results : The PMR spectral data indicates that substitution occurs stereospecifically to give the β anomers .

Antidiabetic Agents

  • Field : Medicinal Chemistry
  • Application : The compound is used in the synthesis of O-glycosides, N-glycosides, and C-glycosyl molecules with promising antidiabetic potential .
  • Method : O-Peracetylated N-(β-d-glucopyranosyl)imino trimethylphosphorane obtained in situ from 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl azide and PMe 3 is reacted with saturated and unsaturated aliphatic and aromatic dicarboxylic acids, or their anhydrides, or monoesters .
  • Results : The results of these reactions contribute to the synthesis of compounds with potential antidiabetic activity .

Nanoparticle Fabrication

  • Field : Nanotechnology
  • Application : The compound is used in the fabrication of 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles .
  • Method : Two methods are used for fabricating the nanoparticles: single emulsion solvent evaporation and nanoprecipitation .
  • Results : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Synthesis of Quinoline-Based Glycoconjugates

  • Field : Organic Chemistry
  • Application : The compound has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Method : The chapter describes a more detailed protocol for the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .
  • Results : The results of these reactions contribute to the synthesis of quinoline-based glycoconjugates .

Deacylation of Glucose, Galactose and Mannose Pentaacetates

  • Field : Carbohydrate Chemistry
  • Application : The compound is used in the deacylation of glucose, galactose and mannose pentaacetates .
  • Method : The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta (3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra- O -acetyl and 2,3,4,6-tetra- O - (3-bromo)benzoyl methyl α- D -glucopyranosides have been studied .
  • Results : The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Surface Modification Reagent

  • Field : Material Science
  • Application : The compound is used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility .
  • Method : The compound is applied to the surface of poly (ethylene terephthalate) to modify its properties .
  • Results : The results of this application contribute to the enhancement of the blood compatibility of poly (ethylene terephthalate) .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447497
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate

CAS RN

74808-10-9
Record name α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74808-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dorst, CJ Heusden… - Carbohydrate …, 1996 - Amsterdam: Elsevier Scientific Pub …
Number of citations: 0

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